

Spectroscopic Profile of 1-(2,4-Difluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,4-Difluorophenyl)ethanamine

Cat. No.: B026563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a primary amine containing a difluorinated phenyl ring, a scaffold of interest in medicinal chemistry and drug development due to the metabolic stability often conferred by fluorine substitution. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for **1-(2,4-Difluorophenyl)ethanamine**, complete with detailed experimental protocols.

Chemical Information

Property	Value
Chemical Name	1-(2,4-Difluorophenyl)ethanamine
CAS Number	603951-43-5
Molecular Formula	C ₈ H ₉ F ₂ N[1]
Molecular Weight	157.16 g/mol [1]
Structure	

Image Source: PubChem

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **1-(2,4-Difluorophenyl)ethanamine** based on typical values for analogous compounds and spectral prediction tools.

Mass Spectrometry (MS)

Mass spectrometry of phenylethylamine derivatives often shows characteristic fragmentation patterns. In Electron Ionization (EI), alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. For **1-(2,4-Difluorophenyl)ethanamine**, this would result in a prominent fragment. Under Electrospray Ionization (ESI) conditions, in-source fragmentation leading to the loss of ammonia (NH₃) is frequently observed.

Technique	Ionization Mode	Expected m/z	Interpretation
ESI-MS	Positive	158.0826	[M+H] ⁺
ESI-MS	Positive	141.0561	[M+H - NH ₃] ⁺
EI-MS	Positive	157	[M] ⁺
EI-MS	Positive	142	[M - CH ₃] ⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for **1-(2,4-Difluorophenyl)ethanamine** in a deuterated solvent like CDCl₃ are presented below.

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
CH ₃	~1.4	Doublet	~6.5
NH ₂	~1.5	Singlet (broad)	-
CH	~4.2	Quartet	~6.5
Ar-H	6.7 - 7.4	Multiplet	-

Carbon	Chemical Shift (ppm)
CH ₃	~25
CH	~50
Aromatic CH	103 (dd, J ≈ 25, 25 Hz)
Aromatic CH	111 (dd, J ≈ 21, 4 Hz)
Aromatic C-C	128 (dd, J ≈ 10, 4 Hz)
Aromatic C-CH	130 (dd, J ≈ 13, 5 Hz)
Aromatic C-F	160 (dd, J ≈ 245, 12 Hz)
Aromatic C-F	162 (dd, J ≈ 248, 12 Hz)

Infrared (IR) Spectroscopy

The IR spectrum of **1-(2,4-Difluorophenyl)ethanamine** is expected to show characteristic absorptions for a primary amine and a substituted aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3300 - 3500	Medium	N-H stretch (primary amine, two bands)
2850 - 3000	Medium	C-H stretch (aliphatic)
3000 - 3100	Weak	C-H stretch (aromatic)[2]
1580 - 1650	Medium	N-H bend (primary amine)
1500 - 1600	Medium to Strong	C=C stretch (aromatic ring)
1000 - 1300	Strong	C-N stretch (aliphatic amine)[3]
1100 - 1200	Strong	C-F stretch
665 - 910	Strong, Broad	N-H wag (primary amine)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (for ESI) or a direct insertion probe (for EI).

Electron Ionization (EI-MS) Protocol:

- Sample Preparation: Dissolve a small amount of **1-(2,4-Difluorophenyl)ethanamine** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduction: Introduce the sample into the ion source via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[4][5]
- Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using the mass analyzer.
- Detection: Detect the ions to generate a mass spectrum.

Electrospray Ionization (ESI-MS) Protocol:

- Sample Preparation: Prepare a dilute solution of the analyte (1-10 μ g/mL) in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid to promote protonation.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or via an LC system.
- Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules $[M+H]^+$.
- Analysis and Detection: Analyze and detect the ions as described for EI-MS.

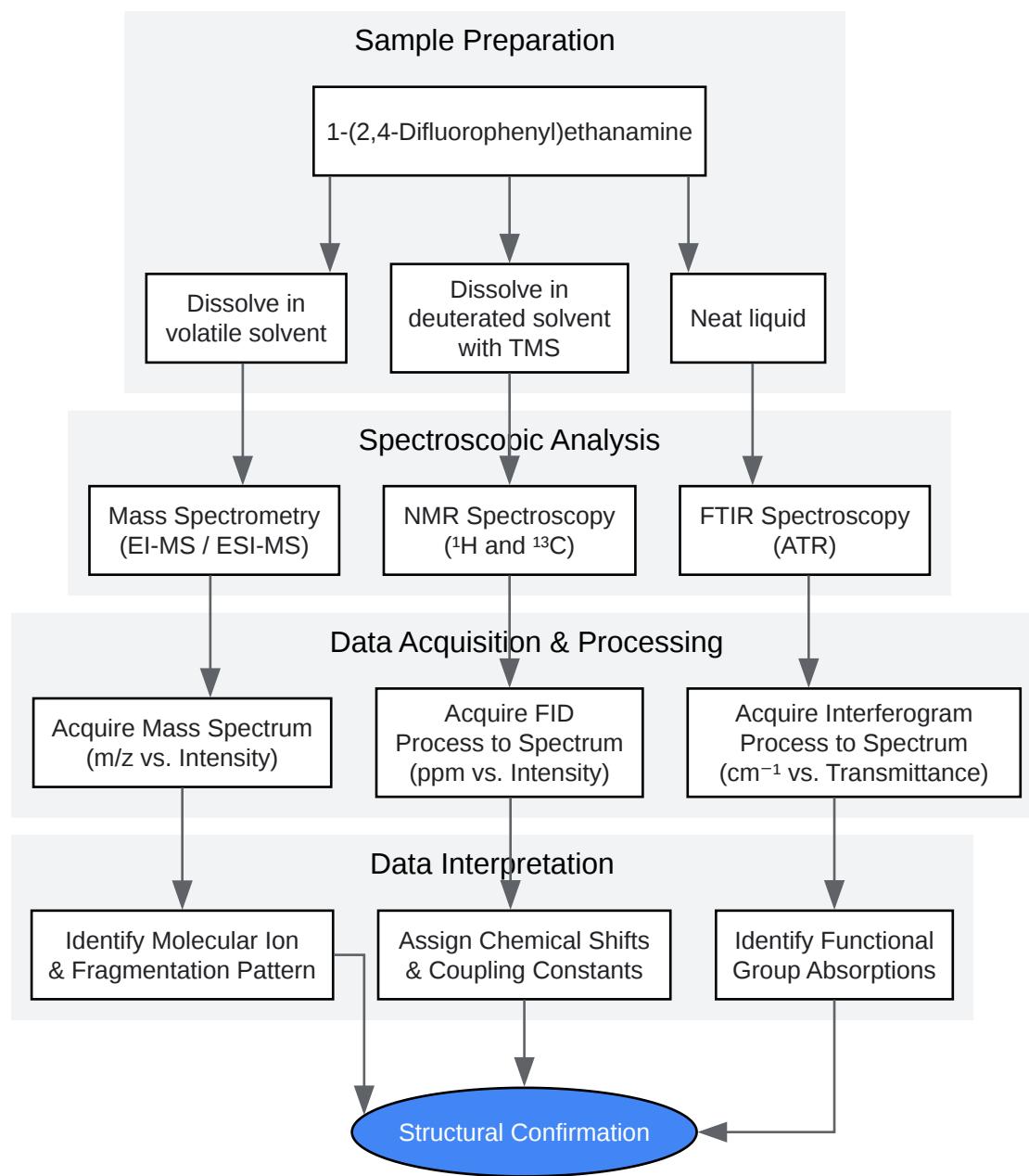
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H and ¹³C NMR Protocol:

- Sample Preparation: Dissolve 5-10 mg of **1-(2,4-Difluorophenyl)ethanamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.^[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Spectrometer Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-90 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy


Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Attenuated Total Reflectance (ATR-FTIR) Protocol for a Liquid Sample:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Application: Place a small drop of neat **1-(2,4-Difluorophenyl)ethanamine** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[\[7\]](#)
- Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically perform the background subtraction. The resulting spectrum can be analyzed for characteristic absorption bands.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement to prevent cross-contamination.

Workflow Diagram

General Workflow for Spectroscopic Analysis of 1-(2,4-Difluorophenyl)ethanamine

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-(2,4-Difluorophenyl)ethanamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 603951-43-5 | 1-(2,4-Difluorophenyl)ethanamine - Synblock [synblock.com]
- 2. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum [chemicalbook.com]
- 3. 1-(4-chloro-2,6-difluorophenyl)ethan-1-amine | 1270424-09-3 [sigmaaldrich.com]
- 4. 1-(2,4-difluorophenyl)ethanamine603951-43-5,Purity96%_Clearsynth Labs Ltd. [molbase.com]
- 5. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | CAS: 603951-43-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2,4-Difluorophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026563#spectroscopic-data-of-1-2-4-difluorophenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com